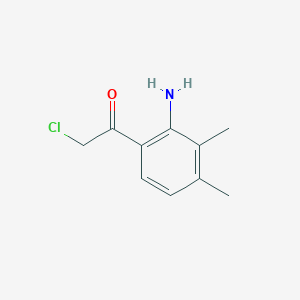
1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of an amino group, two methyl groups, and a chloroethanone moiety attached to a benzene ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one involves several steps. One common method includes the reaction of 2-amino-3,4-dimethylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
1-(2-Amino-3,4-dimethylphenyl)-2-chloroethan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-3,4-dimethylphenyl)ethanone: Lacks the chloro group, leading to different reactivity and applications.
2-Amino-4,5-dimethylbenzoic acid: Contains a carboxylic acid group instead of the chloroethanone moiety, resulting in distinct chemical properties and uses.
Properties
CAS No. |
205584-62-9 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-(2-amino-3,4-dimethylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C10H12ClNO/c1-6-3-4-8(9(13)5-11)10(12)7(6)2/h3-4H,5,12H2,1-2H3 |
InChI Key |
NAOQUNJIMGUZSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)CCl)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















